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molecular formula C14H11NO2 B8809920 2-(5-Methylbenzo[d]oxazol-2-yl)phenol CAS No. 35875-76-4

2-(5-Methylbenzo[d]oxazol-2-yl)phenol

Cat. No. B8809920
M. Wt: 225.24 g/mol
InChI Key: FZQGBQAOJPVIOS-UHFFFAOYSA-N
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Patent
US09221770B2

Procedure details

A mixture of 2-amino-p-cresol (10.0 g, 0.081 mole) and phenyl salicylate (17.4 g, 0.08 mole) was heated under nitrogen atmosphere in an oil bath at 200° C. for 1½ h. To the cooled reaction mixture ethanol was added and the product filtered off under suction. The product was dried under vacuum at 75° C., and then purified by column chromatography (dichloromethane). The eluent containing the product was concentrated and ethanol added to the residue to give a bright white crystalline solid. The product was suction filtered and dried under vacuum at 75° C. Yield 7.4 g (40%). M.p 138° C. (DSC, onset). Elemental analysis: Found, C 74.62, H 4.86 and N 6.32%. C14H11NO2 requires C 74.65, H 4.92 and N 6.22%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([CH3:9])[CH:3]=1.[C:10](OC1C=CC=CC=1)(=O)[C:11]1[C:12](=[CH:14][CH:15]=[CH:16][CH:17]=1)[OH:13]>C(O)C>[OH:13][C:12]1[CH:14]=[CH:15][CH:16]=[CH:17][C:11]=1[C:10]1[O:8][C:7]2[CH:6]=[CH:5][C:4]([CH3:9])=[CH:3][C:2]=2[N:1]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=CC(=CC=C1O)C
Name
Quantity
17.4 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the product filtered off under suction
CUSTOM
Type
CUSTOM
Details
The product was dried under vacuum at 75° C.
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (dichloromethane)
ADDITION
Type
ADDITION
Details
The eluent containing the product
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
ethanol added to the residue
CUSTOM
Type
CUSTOM
Details
to give a bright white crystalline solid
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 75° C
CUSTOM
Type
CUSTOM
Details
M.p 138° C. (DSC, onset)

Outcomes

Product
Name
Type
Smiles
OC1=C(C=CC=C1)C=1OC2=C(N1)C=C(C=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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